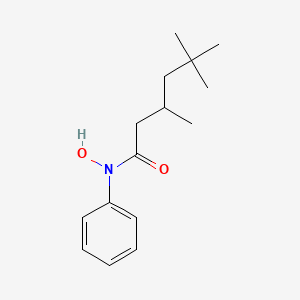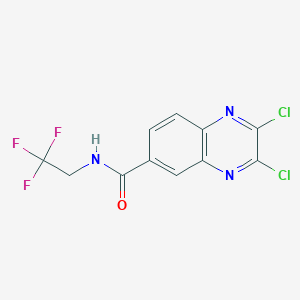
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide is a chemical compound with the molecular formula C₁₁H₆Cl₂F₃N₃O and a molecular weight of 324.09 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with chlorinating and trifluoroethylating agents. The process often includes the following steps:
Chlorination: Introduction of chlorine atoms at the 2 and 3 positions of the quinoxaline ring.
Trifluoroethylation: Attachment of the 2,2,2-trifluoroethyl group to the nitrogen atom of the quinoxaline ring.
Carboxamidation: Formation of the carboxamide group at the 6 position of the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of the quinoxaline ring or other functional groups.
Substitution: Replacement of chlorine atoms or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various quinoxaline derivatives with different functional groups .
Applications De Recherche Scientifique
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide include:
2,3-Dichloroquinoxaline: Lacks the trifluoroethyl and carboxamide groups.
N-(2,2,2-Trifluoroethyl)quinoxaline-6-carboxamide: Lacks the chlorine atoms at the 2 and 3 positions.
2,3-Dichloro-N-(ethyl)quinoxaline-6-carboxamide: Contains an ethyl group instead of a trifluoroethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoroethyl groups enhances its reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
138452-91-2 |
|---|---|
Formule moléculaire |
C11H6Cl2F3N3O |
Poids moléculaire |
324.08 g/mol |
Nom IUPAC |
2,3-dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-9(13)19-7-3-5(1-2-6(7)18-8)10(20)17-4-11(14,15)16/h1-3H,4H2,(H,17,20) |
Clé InChI |
XOLRXOZPSPTSRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NCC(F)(F)F)N=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
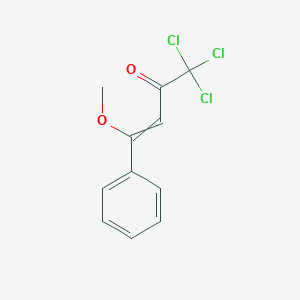


![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
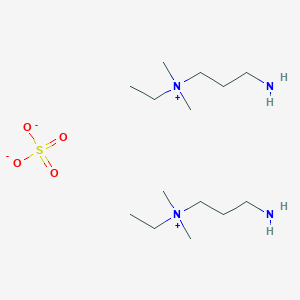

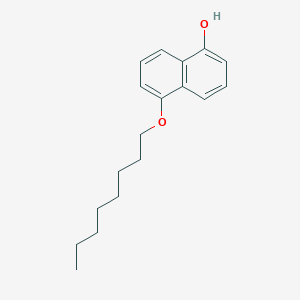
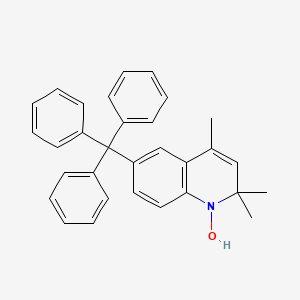
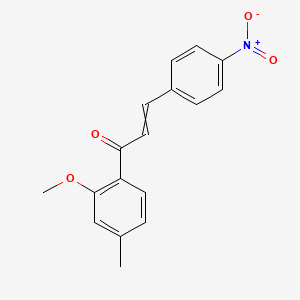
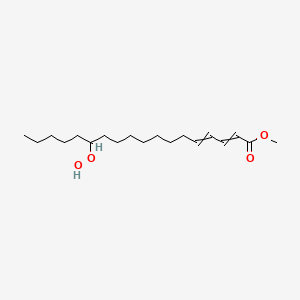
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
